
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride is a bicyclic organic compound with the molecular formula C9H18N2.
準備方法
The synthesis of 3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride can be achieved through several routes. One common method involves the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity .
化学反応の分析
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry . In biology and medicine, derivatives of 3,7-diazabicyclo[3.3.1]nonane have shown potential as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory . These compounds may be useful in treating neurological disorders such as Alzheimer’s disease, depression, and schizophrenia .
作用機序
The mechanism of action of 3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride involves its interaction with specific molecular targets and pathways. As a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to its natural ligand, glutamate . This modulation increases the amplitude of AMPA receptor currents, which can improve cognitive functions and memory . The compound’s effects are concentration-dependent and can be observed in electrophysiological experiments .
類似化合物との比較
3,9-Dimethyl-3,9-diazabicyclo(3.3.1)nonane dihydrochloride can be compared with other similar compounds such as 3,7-diazabicyclo[3.3.1]nonane and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. For instance, 3,7-diazabicyclo[3.3.1]nonane derivatives are also used as ligands in coordination chemistry and as building blocks for synthesizing complex molecules . The unique properties of this compound, such as its ability to modulate AMPA receptors, distinguish it from other similar compounds .
特性
CAS番号 |
3431-15-0 |
|---|---|
分子式 |
C9H20Cl2N2 |
分子量 |
227.17 g/mol |
IUPAC名 |
3,7-dimethyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-7-3-8-5-11(2)6-9(4-7)10-8;;/h7-10H,3-6H2,1-2H3;2*1H |
InChIキー |
HJWXXPPPFNHBQL-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CN(CC(C1)N2)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


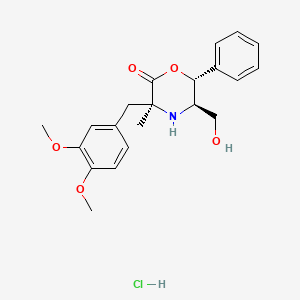

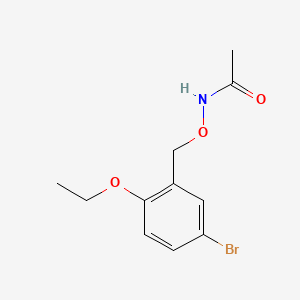
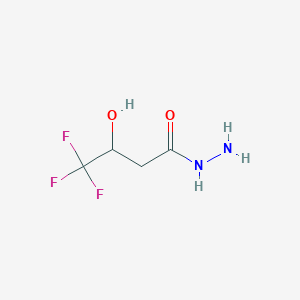
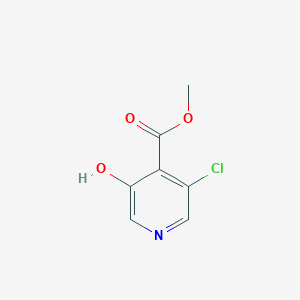

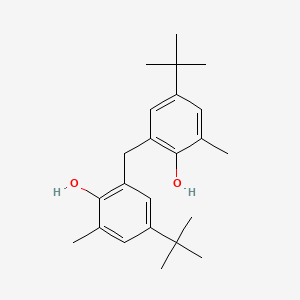
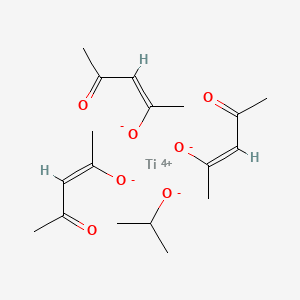
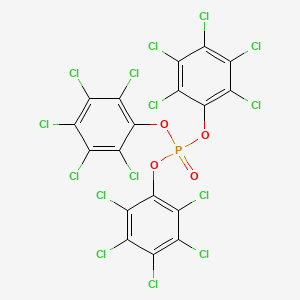
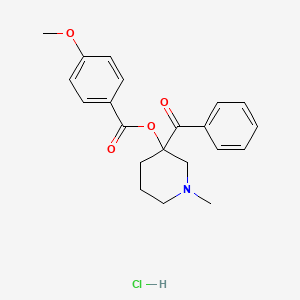
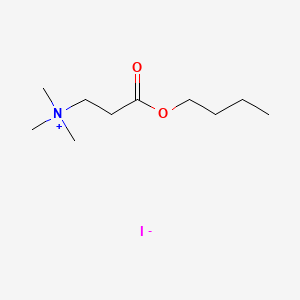

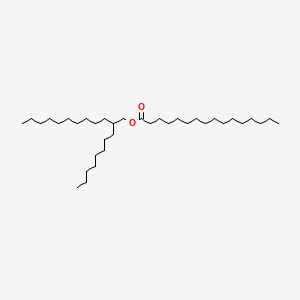
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
